molecular formula C7H14ClN B6276960 2-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride CAS No. 2763759-27-7

2-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride

Cat. No.: B6276960
CAS No.: 2763759-27-7
M. Wt: 147.6
InChI Key:
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Description

2-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a derivative of cyclobutyl amine and is characterized by the presence of a methylidene group attached to the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Introduction of the Methylidene Group: The methylidene group is introduced via an alkylation reaction using appropriate alkylating agents.

    Amination: The ethan-1-amine moiety is introduced through a transamination reaction, where an amine donor reacts with the intermediate compound.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride
  • 2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine

Uniqueness

2-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

2763759-27-7

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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